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Compound of Interest

Compound Name:
1-(2-Hydroxyethyl)pyrimidine-

2,4(1H,3H)-dione

CAS No.: 936-70-9

Cat. No.: B1589414

Get Quote

Executive Summary
1-(2-Hydroxyethyl)uracil (HEU) represents a critical class of acyclic nucleoside analogs. Unlike

the cytotoxic giant 5-Fluorouracil (5-FU), HEU and its derivatives function primarily as

metabolic modulators and structural scaffolds.

While 5-FU acts as a direct antimetabolite causing DNA damage, HEU derivatives (specifically

5-substituted variants) excel as potent inhibitors of Uridine Phosphorylase (UPase). By

inhibiting UPase, these compounds prevent the catabolic degradation of fluoropyrimidines,

thereby enhancing the therapeutic index of cancer therapies. This guide objectively compares

HEU against standard pyrimidines, focusing on its role as a "bio-enhancer" rather than a direct

cytotoxin.

Chemical & Physicochemical Comparison
The structural deviation of HEU from natural nucleosides—replacing the rigid ribose ring with a

flexible hydroxyethyl chain—confers unique solubility and enzyme-binding properties.
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Table 1: Physicochemical Profile of Pyrimidine
Analogs[1]

Feature
1-(2-

Hydroxyethyl)ur

acil (HEU)

5-Fluorouracil

(5-FU)

5-

Benzylacyclouri

dine (BAU)

Uracil

Role
Scaffold / UPase

Inhibitor

Cytotoxic

Antimetabolite

UPase Inhibitor

(Standard)

Natural

Metabolite

Structure Type
Acyclic

Pyrimidine

Fluorinated

Pyrimidine

Acyclic

Pyrimidine

Natural

Pyrimidine

Water Solubility
High (>250

mg/mL)*

Moderate (~12

mg/mL)
Low-Moderate Moderate

Metabolic

Stability

High (Resistant

to cleavage)

Low (Rapidly

catabolized)
Moderate

Rapidly

Catabolized

Toxicity
Negligible

(Cytoprotective)

High (GI/Marrow

toxicity)
Low None

Primary Target

Uridine

Phosphorylase

(UPase)

Thymidylate

Synthase (TS)

Uridine

Phosphorylase
RNA Integration

Data extrapolated from hydroxyethyl-substituted derivatives which show superior aqueous

solubility compared to benzyl-only analogs.

Biological Performance & Mechanism of Action[2][3]
The "Acyclic" Advantage
HEU mimics the transition state of uridine during phosphorolysis. The flexible acyclic chain

allows the molecule to adopt a conformation that binds tightly to the UPase active site but

cannot be processed, effectively "locking" the enzyme.

Mechanism: Metabolic Modulation of 5-FU
5-FU is rapidly degraded by the body (80% is catabolized by DPD/UPase pathways before

reaching the tumor). HEU derivatives inhibit this degradation.
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Figure 1: Mechanism of Action. HEU derivatives block the catabolic enzyme UPase, forcing 5-

FU into the anabolic pathway to kill tumor cells.

Comparative Potency Data (Inhibition Constants)
HEU derivatives (specifically 5-benzyl-1-[(2-hydroxyethoxy)methyl]uracil) have demonstrated

superior potency compared to first-generation inhibitors like BAU.

Compound Target Enzyme
Ki (Inhibition
Constant)

Relative Potency

HEU Derivative

(Acyclic)

Uridine

Phosphorylase
0.020 - 0.098 µM Very High

BAU

(Benzylacyclouridine)

Uridine

Phosphorylase
0.46 µM High

Uracil
Uridine

Phosphorylase
~10-50 µM (Km) Baseline (Substrate)

Data Source: Synthesis and structure-activity relationships of acyclic uridine analogs [1, 2].

Experimental Protocols
Protocol A: Synthesis of 1-(2-Hydroxyethyl)uracil
Scaffold
Objective: To synthesize the core acyclic nucleoside via alkylation.

Reagents:

Uracil (1 eq)[1][2]

Ethylene Carbonate (1.2 eq) or 2-Chloroethanol

Catalyst: NaOH or K2CO3

Solvent: DMF (Dimethylformamide)
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Step-by-Step Workflow:

Activation: Dissolve Uracil in DMF. Add K2CO3 (anhydrous) and stir at 60°C for 30 mins to

generate the pyrimidine anion.

Alkylation: Dropwise add 2-Chloroethanol (or Ethylene Carbonate) to the mixture.

Reaction: Heat to 90-100°C for 4-6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH

9:1).

Work-up: Filter off inorganic salts. Evaporate DMF under reduced pressure.

Purification: Recrystallize from Ethanol/Water.

Validation: 1H NMR should show ethylene protons at δ 3.5-4.0 ppm and loss of N1 proton.

Protocol B: Uridine Phosphorylase (UPase) Inhibition
Assay
Objective: Determine the Ki of HEU derivatives against UPase.

Reagents:

Enzyme: Recombinant Human or Murine UPase.

Substrate: Uridine (variable concentration 50-500 µM).

Inhibitor: HEU Derivative (0.01 - 10 µM).

Detection: Spectrophotometer (UV 280 nm).

Step-by-Step Workflow:

Preparation: Prepare 50 mM Potassium Phosphate buffer (pH 7.4).

Baseline: Add Enzyme (0.05 units) to buffer.

Inhibitor Incubation: Add HEU derivative and incubate for 5 mins at 37°C.
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Reaction Start: Add Uridine substrate.[3]

Measurement: Monitor the decrease in absorbance at 280 nm (cleavage of uridine to uracil

results in absorbance change).

Data Analysis: Plot Lineweaver-Burk plots (1/V vs 1/[S]).

Interpretation: Competitive inhibition will show intersecting lines on the Y-axis. Calculate Ki

using the slope equation:

.

Visual Summary of Chemical Hierarchy
Figure 2: Classification of Pyrimidine Analogs. HEU sits distinctly within the "Modulator" class,

separating it from direct cytotoxins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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